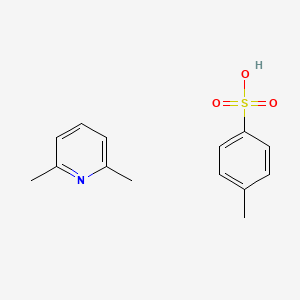

2,6-Dimethylpyridine 4-methylbenzenesulfonate

Description

Propriétés

IUPAC Name |

2,6-dimethylpyridine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.C7H8O3S/c1-6-4-3-5-7(2)8-6;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H3;2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFCGHQVBSUJLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NC(=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpyridine 4-methylbenzenesulfonate involves the reaction of 2,6-dimethylpyridine with 4-methylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining the temperature at room temperature and ensuring an inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The compound is then purified through crystallization or other suitable methods to obtain the desired purity level.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dimethylpyridine 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce the corresponding amines .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

2,6-Dimethylpyridine 4-methylbenzenesulfonate consists of a pyridine ring substituted with methyl groups and a sulfonate group derived from 4-methylbenzenesulfonyl chloride. The synthesis typically involves multi-step reactions, including sulfonation processes that introduce the sulfonate group into the pyridine framework. The compound can be synthesized through methods that utilize palladium catalysts for efficient conversion of precursors to the desired product .

Applications in Organic Synthesis

Organic Synthesis Intermediate :

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable in developing new synthetic routes for pharmaceuticals and agrochemicals.

Catalytic Applications :

The compound has been explored for its catalytic properties in reactions such as nitrobenzene reduction. Studies have shown that it can enhance the efficiency of catalytic processes, providing a pathway for the synthesis of aniline derivatives from nitro compounds .

Pharmaceutical Chemistry

Drug Development :

In pharmaceutical chemistry, 2,6-dimethylpyridine derivatives are investigated for their potential therapeutic applications. The sulfonate group enhances solubility and bioavailability, which are critical factors in drug design. Research indicates that this compound may play a role in developing new drugs targeting various diseases.

Case Study - Anticancer Activity :

A notable study investigated the anticancer properties of pyridine derivatives, including those related to this compound. Results demonstrated significant cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Materials Science

Polymer Chemistry :

The compound is also utilized in polymer chemistry as a building block for synthesizing functionalized polymers. These polymers can exhibit unique properties such as enhanced thermal stability and improved mechanical strength, which are desirable in various industrial applications.

Nanomaterials :

Recent advancements have explored using this compound in the synthesis of nanomaterials. For instance, it has been incorporated into magnetic nanoparticles to create hybrid materials with tailored magnetic and chemical properties suitable for drug delivery systems .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2,6-Dimethylpyridine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities . The pathways involved include nucleophilic substitution and electrophilic addition reactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Physical and Chemical Properties

2,6-Dimethylpyridine exhibits lower water miscibility compared to pyridine and 4-methylpyridine due to steric hindrance from its methyl groups, which also reduce its accessibility to Lewis acid sites . In contrast, pyridine (unsubstituted) has higher polarity and miscibility with water, while 2-methylpyridine (2-picoline) shows intermediate properties.

Boiling Points :

Basicity :

The pKa of 2,6-dimethylpyridine (6.7) is lower than pyridine (pKa 5.2) due to electron-donating methyl groups increasing ring basicity, but steric effects limit protonation efficiency .

Reactivity and Steric Effects

The 2,6-dimethyl substitution imposes significant steric hindrance. For example, in substitution reactions, 2,6-dimethylpyridine exhibits a 424-fold lower rate constant than 4-methylpyridine due to restricted access to reactive sites . Comparatively, 2,4-dimethylpyridine shows moderate steric effects, while 3,5-dimethylpyridine retains higher reactivity owing to unhindered axial positions.

Activité Biologique

2,6-Dimethylpyridine 4-methylbenzenesulfonate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

- IUPAC Name : 2,6-Dimethylpyridine-4-methylbenzenesulfonate

- Molecular Formula : C13H15NO3S

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains.

- Anticancer Activity : Preliminary research indicates potential anticancer properties, particularly in inhibiting tumor cell proliferation.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways in targeted cells.

- Receptor Interaction : It is hypothesized that the compound interacts with certain receptors on cell membranes, influencing cellular signaling pathways.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound demonstrated its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines A549 and HeLa revealed that treatment with this compound resulted in marked cytotoxic effects. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer therapeutic.

Q & A

Q. What are the optimal synthetic routes for 2,6-Dimethylpyridine 4-methylbenzenesulfonate, and how can purity be validated?

- Methodological Answer : A two-stage synthesis involving oxidation of 2,6-dimethylpyridine followed by hydrolysis is commonly employed. For example, oxidation with KMnO₄ under acidic conditions yields intermediates like dipicolinic acid, which can be further functionalized. Purity validation requires HPLC (High-Performance Liquid Chromatography) with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) to ensure separation efficiency . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should corroborate structural integrity. A purity threshold of ≥99.5% is achievable, as demonstrated by melting point consistency (253°C ±1°C) and elemental analysis (e.g., N: 8.38%, C: 50.30%) .

Q. How can steric and electronic properties of 2,6-Dimethylpyridine derivatives be characterized in coordination chemistry?

- Methodological Answer : Thermodynamic studies, such as measuring heats of reaction with Lewis acids (e.g., trimethylboron), quantify steric and electronic effects. For instance, 2,6-dimethylpyridine exhibits reduced reactivity compared to unsubstituted pyridine due to steric hindrance from methyl groups, as shown in Table IV of thermodynamic data . Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) with probe molecules (e.g., CO) can further elucidate electronic effects on metal complexes. Computational methods (DFT calculations) complement experimental data to model bonding interactions .

Q. What analytical methods differentiate Brønsted vs. Lewis acid interactions in catalytic systems using 2,6-Dimethylpyridine derivatives?

- Methodological Answer : Pyridine and 2,6-dimethylpyridine titration via temperature-programmed desorption (TPD) distinguishes acid sites. Pyridine adsorbs nonspecifically on Brønsted and Lewis sites, while 2,6-dimethylpyridine’s steric bulk restricts adsorption to Brønsted sites. Chromatographic pulse methods with these probes, combined with FTIR analysis of adsorbed species, quantify acid site distribution . For example, a study on porous clay heterostructures used this approach to identify Brønsted acidity in SiO₂–ZrO₂ nanoparticles .

Advanced Research Questions

Q. How do researchers assess the antimutagenic potential of 2,6-Dimethylpyridine derivatives?

- Methodological Answer : The Ames test (fluctuation method) with Salmonella typhimurium strains (e.g., TA98, TA100) is standard. For 2,6-Dimethylpyridine N-oxide, concentrations up to 5 mg/plate showed no mutagenicity but demonstrated antigenotoxic effects against 2-aminoanthracene (2-AA) and 4-nitroquinoline-1-oxide (4-NQO). Experimental design must include positive controls (e.g., 2-NF) and metabolic activation systems (S9 liver homogenate) . Dose-response curves and statistical analysis (e.g., ANOVA) validate reproducibility.

Q. How can this compound be applied in membrane formation for material science?

- Methodological Answer : In water/organic solvent mixtures (e.g., 3-methylpyridine/NaBPh₄), antagonistic salts like 2,6-dimethylpyridine derivatives induce membrane formation via phase separation. Small-Angle Neutron Scattering (SANS) profiles analyzed with sponge structure models (disk-like membranes) reveal thickness (~195.6 Å) and correlation lengths (~14 Å) . Adjusting ionic strength and temperature modulates membrane stability, with applications in drug delivery or filtration systems.

Q. How to resolve contradictions in catalytic activity data for pyridine derivatives across solvent systems?

- Methodological Answer : Comparative studies under controlled solvent polarity (e.g., Kamlet-Taft parameters) and dielectric constant are critical. For example, silver(I) complexes of 2,6-dimethylpyridine show variable catalytic activity in acetonitrile vs. toluene due to solvent coordination effects . Redox potential measurements (cyclic voltammetry) and Hammett correlations (σ⁺ values) further explain electronic influences. Meta-analyses of published data should account for solvent-specific side reactions.

Key Research Findings

- Antimutagenesis : 2,6-Dimethylpyridine N-oxide reduces 2-AA-induced mutagenesis by 60–70% in Salmonella strains .

- Catalytic Design : Steric hindrance in 2,6-dimethylpyridine enhances selectivity in Brønsted acid-catalyzed reactions .

- Material Science : Antagonistic salt systems enable tunable membrane architectures for biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.